17|A-Deacetyltanghinin

Description

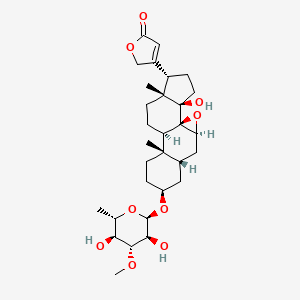

17|A-Deacetyltanghinin (CID 21637810) is a complex polycyclic compound with the molecular formula C₃₀H₄₄O₉ and a molecular weight of 560.67 g/mol. Its structure includes a pentacyclic core with fused rings and multiple oxygen-containing functional groups, such as hydroxyl, methoxy, and ketone moieties . The compound’s stereochemistry is highly defined, as evidenced by its SMILES and InChI representations, which specify the spatial arrangement of substituents. For example, the SMILES string highlights the presence of a furanone ring and a substituted oxolane system, while the InChIKey (LVGNJQMAMYJAIL-FWMNQDIBSA-N) encodes its stereochemical uniqueness .

The compound’s structural complexity aligns with bioactive natural products, particularly cardiac glycosides or steroidal derivatives, though its exact biological activity remains uncharacterized in the provided evidence.

Properties

Molecular Formula |

C30H44O9 |

|---|---|

Molecular Weight |

548.7 g/mol |

IUPAC Name |

3-[(1R,3S,5S,7S,10S,11R,14R,15S,18R)-7-[(2R,3S,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-18-hydroxy-10,14-dimethyl-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-15-yl]-2H-furan-5-one |

InChI |

InChI=1S/C30H44O9/c1-15-23(32)25(35-4)24(33)26(37-15)38-18-5-8-27(2)17(12-18)13-21-30(39-21)20(27)7-9-28(3)19(6-10-29(28,30)34)16-11-22(31)36-14-16/h11,15,17-21,23-26,32-34H,5-10,12-14H2,1-4H3/t15-,17-,18-,19-,20+,21-,23-,24-,25+,26-,27-,28+,29+,30+/m0/s1 |

InChI Key |

LVGNJQMAMYJAIL-SDRANUSUSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@@H](CC[C@@]5([C@]46[C@@H](O6)C[C@@H]3C2)O)C7=CC(=O)OC7)C)C)O)OC)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C46C(O6)CC3C2)O)C7=CC(=O)OC7)C)C)O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method of obtaining 17α-Deacetyltanghinin is through isolation from natural sources, specifically the air-dried leaves of Cerbera odollam . The process involves solvent extraction followed by chromatographic techniques to purify the compound.

Industrial Production Methods: Currently, there are no widely established industrial production methods for 17α-Deacetyltanghinin. The compound is mainly produced in research laboratories for scientific studies .

Chemical Reactions Analysis

Types of Reactions: 17α-Deacetyltanghinin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions under mild conditions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

17α-Deacetyltanghinin has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 17|A-Deacetyltanghinin, we compare its structural and predicted properties with related compounds.

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Predicted CCS (Ų) | |

|---|---|---|---|---|---|

| 17 | A-Deacetyltanghinin | C₃₀H₄₄O₉ | 560.67 | Hydroxyl, Methoxy, Ketone | 245.9 (neutral) |

| Tanghinin (parent) | C₃₂H₄₆O₁₀ | 602.70 | Acetyl, Hydroxyl, Methoxy | N/A | |

| Digoxin | C₄₁H₆₄O₁₄ | 780.94 | Lactone, Hydroxyl, Sugar | ~280–300 (varies) | |

| Ouabain | C₂₉H₄₄O₁₂ | 584.66 | Lactone, Hydroxyl, Rhamnose | 220–240 (neutral) |

Key Observations :

Structural Complexity: this compound lacks the acetyl group present in its parent compound, Tanghinin, which likely reduces its hydrophobicity compared to the acetylated form .

Collision Cross-Section (CCS) :

- The CCS of this compound (245.9 Ų) is smaller than that of Digoxin (~280–300 Ų), implying a more compact conformation in gas-phase analyses . This property could enhance its detectability in mass spectrometry workflows.

Functional Group Diversity: The compound’s methoxy and ketone groups differentiate it from Ouabain, which relies on a rhamnose sugar for receptor binding. This suggests this compound may interact with non-canonical targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.